2-(4,5-Difluoro-2-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC18307688
Molecular Formula: C8H6F2N2O3
Molecular Weight: 216.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6F2N2O3 |
---|---|
Molecular Weight | 216.14 g/mol |
IUPAC Name | 2-(4,5-difluoro-2-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C8H6F2N2O3/c9-5-1-4(2-8(11)13)7(12(14)15)3-6(5)10/h1,3H,2H2,(H2,11,13) |
Standard InChI Key | KCDQZTJPJWSPTC-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)N |
Introduction
Chemical Properties and Structural Features
Molecular Characteristics
The compound’s structure comprises a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions, a nitro group at the 2-position, and an acetamide group at the 1-position. Key physicochemical properties include:
The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions, while the fluorine atoms improve metabolic stability and membrane permeability .
Synthesis and Industrial Production
Laboratory Synthesis
The compound is typically synthesized via a two-step process:
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Nitration: 4,5-Difluoroaniline is nitrated using fuming HNO₃ and H₂SO₄ at 20–25°C to yield 4,5-difluoro-2-nitroaniline .
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Acetylation: The intermediate is acetylated with acetic anhydride or acetyl chloride in dichloromethane, followed by neutralization with NaOH .
Reaction Conditions:
Parameter | Details |
---|---|
Nitrating Agent | Fuming HNO₃ (4.44 mol) |
Catalyst | H₂SO₄ (98%, 1.5 g) |
Temperature | 20–25°C |
Yield | 85–92% |
Industrial Scaling
Industrial production involves continuous-flow reactors to optimize safety and efficiency. Purification is achieved via recrystallization from ethanol, yielding >95% purity .
Biological Activity and Mechanisms
Cell Line | IC₅₀ (µM) | Mechanism | Source |
---|---|---|---|
MCF-7 (Breast) | 15–20 | STAT3 inhibition, apoptosis | |
A549 (Lung) | 20–25 | DHFR inhibition, cell cycle arrest | |
PC3 (Prostate) | 52–80 | ROS generation, DNA damage |
The nitro group acts as an electrophile, reacting with cellular nucleophiles to disrupt DNA replication and enzyme function .
Antimicrobial Effects
Preliminary data suggest activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Applications in Drug Development
Intermediate for Heterocycles
The compound serves as a precursor for benzimidazoles and 1,2,4-triazoles, which are explored as kinase inhibitors and antimicrobial agents .
Prodrug Design
Its nitro group can be reduced to an amine (in vivo), enabling prodrug strategies for targeted therapies .
Hazard Statement | Risk Mitigation |
---|---|
H302 (Oral toxicity) | Use PPE; avoid ingestion |
H315 (Skin irritation) | Wear gloves and lab coat |
H319 (Eye damage) | Use safety goggles |
H335 (Respiratory irritation) | Use fume hood |
Comparison with Analogues
The difluoro-acetamide motif uniquely balances reactivity and metabolic stability, making it superior for drug design .
Future Directions
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